molecular formula C6H5BrN4 B591994 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186608-71-8

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B591994
CAS No.: 1186608-71-8
M. Wt: 213.038
InChI Key: TXAFYEDQYAQTFQ-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an amino group at the 5-position. It is known for its significant biological activities and is used as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable aldehyde or ketone . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

3-bromo-2H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAFYEDQYAQTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718263
Record name 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186608-71-8
Record name 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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